molecular formula C12H15NO3 B8758052 4-Acetamidophenethyl acetate

4-Acetamidophenethyl acetate

Cat. No.: B8758052
M. Wt: 221.25 g/mol
InChI Key: HFHILDFXOFVBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenethyl acetate is an organic compound that belongs to the class of esters It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenethyl acetate typically involves the esterification of 4-acetamidophenol with ethyl acetate. One common method includes the use of acetic anhydride and pyridine as catalysts. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous stirring to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-Acetamidophenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamidophenethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-acetamidophenyl)ethyl acetate

InChI

InChI=1S/C12H15NO3/c1-9(14)13-12-5-3-11(4-6-12)7-8-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14)

InChI Key

HFHILDFXOFVBQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCOC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of acetyl chloride (35.6 ml) in dioxan (110 ml) was added dropwise at 0° C. to a stirred mixture of p-aminophenethyl alcohol (34.3 g, Aldrich) and triethylamine (37.5 g) in dioxan (110 ml). When addition was complete, the mixture was stirred at room temperature for 17 hours, then poured into 2N aqu. HCl, saturated with NaCl, and extracted with ethyl acetate (×3). The combined extracts were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give the desired product as a brown solid (55.3 g).
Quantity
35.6 mL
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

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